molecular formula C21H23N3O3S2 B3012318 N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 922920-15-8

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B3012318
CAS RN: 922920-15-8
M. Wt: 429.55
InChI Key: XFMXOTQABFBTBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the coupling of different pharmacophoric groups to a benzamide scaffold. For instance, microwave-assisted, solvent-free synthesis methods have been employed to create Schiff's bases containing a thiadiazole scaffold and benzamide groups . Similarly, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using green chemistry principles, with water as the reaction medium, yielding nearly quantitative results . These methods highlight the versatility and efficiency of modern synthetic approaches that could potentially be applied to the synthesis of "N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the crystal structure of certain N-(thiazol-2-yl)benzamide derivatives revealed the importance of non-covalent interactions, such as π-π interactions and S=O interactions, in their supramolecular assembly . X-ray molecular structure analysis has also been used to elucidate the structures of novel reactions products, such as 1,2,5-thiadiazoles and 1,2,3-oxathiazoles . These findings suggest that a detailed structural analysis of "N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide" would likely reveal important insights into its potential biological activities.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. For instance, reactions of N-sulfonylamines with azirines can competitively form thiadiazoles, oxathiazoles, and acrylamidines . Additionally, the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been shown to produce N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides . These reactions demonstrate the chemical reactivity of benzamide derivatives and their potential to form diverse biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and substituents. For example, the presence of methyl functionality and specific non-covalent interactions can affect the gelation behavior of N-(thiazol-2-yl)benzamide derivatives . The antimicrobial and antitumor properties of thiazole and thiazoline-based benzamide derivatives have been extensively studied, showing that substituents on the phenyl ring can significantly impact biological activity . These studies suggest that the physical and chemical properties of "N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide" would be key to understanding its potential applications.

Scientific Research Applications

Antimalarial and Antiviral Potential

A study by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamides, including compounds similar to N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide. These compounds demonstrated significant in vitro antimalarial activity and were characterized for their ADMET properties. The research suggests potential applications in treating malaria and even explored their efficacy against COVID-19.

Antimicrobial and Antifungal Activity

A study by Chawla (2016) highlighted the antimicrobial and antifungal activities of thiazole derivatives. The synthesized compounds, including those structurally similar to N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, showed significant activity against various gram-positive and gram-negative species, as well as antifungal effects.

Anticancer Potential

Research by Yılmaz et al. (2015) investigated the pro-apoptotic and anticancer activity of indapamide derivatives, structurally related to the compound . The study found these compounds to be effective against melanoma cell lines, suggesting a potential role in cancer therapy.

Cardiac Electrophysiological Activity

The work of Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which share structural similarities with the compound in focus. They found these compounds to exhibit class III electrophysiological activity, indicating potential applications in cardiac arrhythmia treatment.

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-9-15(2)12-24(11-14)29(26,27)18-6-3-16(4-7-18)21(25)23-17-5-8-19-20(10-17)28-13-22-19/h3-8,10,13-15H,9,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMXOTQABFBTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

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